4-(1-Isobutyl-1H-pyrazol-4-yl)piperidine
Overview
Description
4-(1-Isobutyl-1H-pyrazol-4-yl)piperidine is a chemical compound that features a piperidine ring substituted with a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Isobutyl-1H-pyrazol-4-yl)piperidine typically involves the reaction of 1-isobutyl-1H-pyrazole with piperidine under specific conditions. One common method involves the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, which is known for its mild reaction conditions and functional group tolerance .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(1-Isobutyl-1H-pyrazol-4-yl)piperidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or aryl halides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
4-(1-Isobutyl-1H-pyrazol-4-yl)piperidine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceutical compounds, particularly those targeting neurological and inflammatory pathways.
Organic Synthesis: This compound serves as an intermediate in the synthesis of more complex molecules, facilitating the development of new materials and drugs.
Biological Studies: It is employed in studies investigating the biological activity of pyrazole-containing compounds, including their effects on enzymes and receptors.
Mechanism of Action
The mechanism of action of 4-(1-Isobutyl-1H-pyrazol-4-yl)piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can engage in hydrogen bonding and π-π interactions, which are crucial for its binding affinity and selectivity . These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-(1H-Pyrazol-4-yl)piperidine: Lacks the isobutyl group, which may affect its binding properties and biological activity.
1,4-Di(1H-pyrazol-4-yl)benzene: Contains two pyrazole rings attached to a benzene ring, offering different chemical and biological properties[][3].
Uniqueness
4-(1-Isobutyl-1H-pyrazol-4-yl)piperidine is unique due to the presence of the isobutyl group, which can enhance its lipophilicity and potentially improve its pharmacokinetic properties. This structural feature distinguishes it from other pyrazole-containing compounds and may contribute to its specific biological activities.
Properties
IUPAC Name |
4-[1-(2-methylpropyl)pyrazol-4-yl]piperidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21N3/c1-10(2)8-15-9-12(7-14-15)11-3-5-13-6-4-11/h7,9-11,13H,3-6,8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXJWVJIWBNBSPG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C=C(C=N1)C2CCNCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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